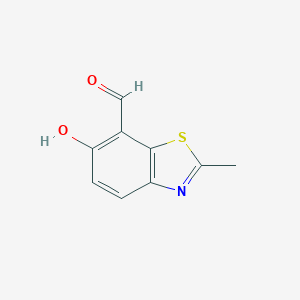
6-Hydroxy-2-methyl-1,3-benzothiazole-7-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
6-Hydroxy-2-methyl-1,3-benzothiazole-7-carbaldehyde (HBC) is a heterocyclic compound with a benzothiazole core structure. It is widely used in the field of organic synthesis due to its unique chemical properties. HBC has been extensively studied for its potential application in various fields, including medicinal chemistry, material science, and environmental science.
作用機序
The mechanism of action of 6-Hydroxy-2-methyl-1,3-benzothiazole-7-carbaldehyde is not fully understood. However, it has been reported that 6-Hydroxy-2-methyl-1,3-benzothiazole-7-carbaldehyde can interact with DNA and RNA, leading to the inhibition of DNA replication and transcription. 6-Hydroxy-2-methyl-1,3-benzothiazole-7-carbaldehyde has also been reported to inhibit the activity of enzymes involved in various metabolic pathways.
生化学的および生理学的効果
6-Hydroxy-2-methyl-1,3-benzothiazole-7-carbaldehyde has been reported to exhibit various biochemical and physiological effects. In vitro studies have shown that 6-Hydroxy-2-methyl-1,3-benzothiazole-7-carbaldehyde can induce apoptosis in cancer cells, inhibit the growth of bacteria and fungi, and inhibit the activity of enzymes involved in various metabolic pathways. In vivo studies have shown that 6-Hydroxy-2-methyl-1,3-benzothiazole-7-carbaldehyde can reduce the growth of tumors in animal models and improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease.
実験室実験の利点と制限
6-Hydroxy-2-methyl-1,3-benzothiazole-7-carbaldehyde has several advantages for use in lab experiments. It is readily available and can be synthesized through various methods. 6-Hydroxy-2-methyl-1,3-benzothiazole-7-carbaldehyde is also stable under normal laboratory conditions and can be stored for long periods without degradation. However, 6-Hydroxy-2-methyl-1,3-benzothiazole-7-carbaldehyde has some limitations for use in lab experiments. It is relatively insoluble in water, which can limit its use in aqueous systems. 6-Hydroxy-2-methyl-1,3-benzothiazole-7-carbaldehyde can also exhibit cytotoxicity at high concentrations, which can limit its use in certain assays.
将来の方向性
There are several future directions for the study of 6-Hydroxy-2-methyl-1,3-benzothiazole-7-carbaldehyde. One potential direction is the development of 6-Hydroxy-2-methyl-1,3-benzothiazole-7-carbaldehyde-based materials for use in optoelectronic devices. 6-Hydroxy-2-methyl-1,3-benzothiazole-7-carbaldehyde-based materials have been reported to exhibit excellent optical and electrical properties, making them promising candidates for use in devices such as solar cells and light-emitting diodes. Another potential direction is the study of 6-Hydroxy-2-methyl-1,3-benzothiazole-7-carbaldehyde as a potential therapeutic agent for the treatment of neurodegenerative diseases. 6-Hydroxy-2-methyl-1,3-benzothiazole-7-carbaldehyde has been shown to improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease, making it a promising candidate for further study in this area. Additionally, the development of new synthesis methods for 6-Hydroxy-2-methyl-1,3-benzothiazole-7-carbaldehyde could lead to the discovery of novel derivatives with improved properties for use in various applications.
科学的研究の応用
6-Hydroxy-2-methyl-1,3-benzothiazole-7-carbaldehyde has been extensively studied for its potential application in various fields. In medicinal chemistry, 6-Hydroxy-2-methyl-1,3-benzothiazole-7-carbaldehyde has been reported to exhibit antitumor, antibacterial, and antifungal activities. 6-Hydroxy-2-methyl-1,3-benzothiazole-7-carbaldehyde has also been studied for its potential use in the treatment of Alzheimer's disease and Parkinson's disease. In material science, 6-Hydroxy-2-methyl-1,3-benzothiazole-7-carbaldehyde has been used as a building block for the synthesis of various organic materials, including dyes, fluorescent probes, and liquid crystals. 6-Hydroxy-2-methyl-1,3-benzothiazole-7-carbaldehyde has also been studied for its potential application in environmental science as a fluorescent probe for the detection of heavy metals.
特性
CAS番号 |
190270-90-7 |
|---|---|
製品名 |
6-Hydroxy-2-methyl-1,3-benzothiazole-7-carbaldehyde |
分子式 |
C9H7NO2S |
分子量 |
193.22 g/mol |
IUPAC名 |
6-hydroxy-2-methyl-1,3-benzothiazole-7-carbaldehyde |
InChI |
InChI=1S/C9H7NO2S/c1-5-10-7-2-3-8(12)6(4-11)9(7)13-5/h2-4,12H,1H3 |
InChIキー |
XVKDPBIMGQTQGU-UHFFFAOYSA-N |
SMILES |
CC1=NC2=C(S1)C(=C(C=C2)O)C=O |
正規SMILES |
CC1=NC2=C(S1)C(=C(C=C2)O)C=O |
同義語 |
7-Benzothiazolecarboxaldehyde,6-hydroxy-2-methyl-(9CI) |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

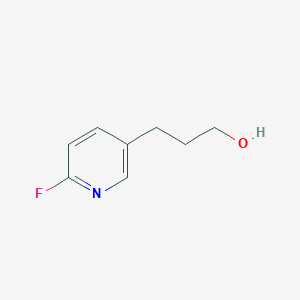
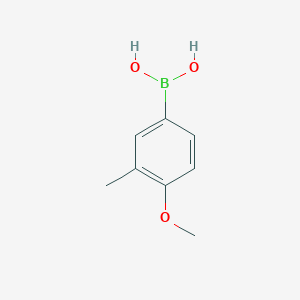
![N-[(E)-2-phenylethenyl]propanamide](/img/structure/B70351.png)
![1-Fluoro-4-hydroxy-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)](/img/structure/B70352.png)
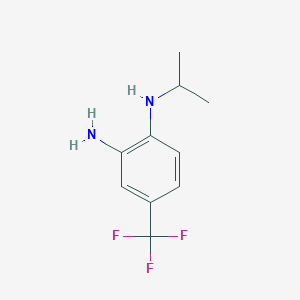
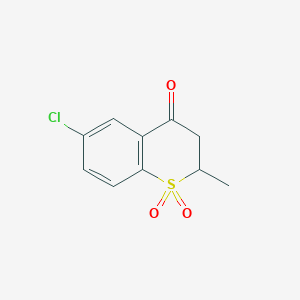
![1-Azabicyclo[3.2.1]octan-6-ol](/img/structure/B70365.png)
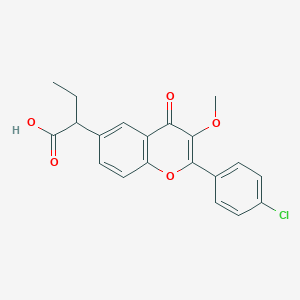
![4-propan-2-yloxy-1H-pyrazolo[3,4-d]pyrimidin-6-amine](/img/structure/B70369.png)
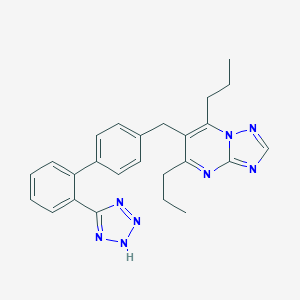
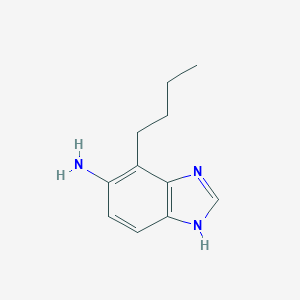
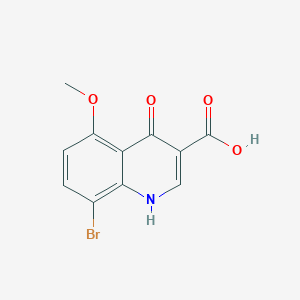
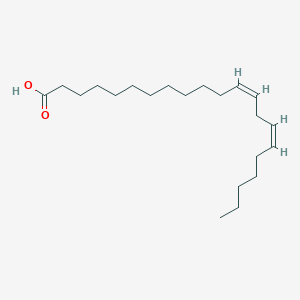
![2-[(4-Chlorophenyl)methoxy]-6-methoxybenzonitrile](/img/structure/B70379.png)